![molecular formula C8H7ClN2O B15070864 (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1352908-53-2](/img/structure/B15070864.png)
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chloro group and a hydroxymethyl group in its structure makes it a versatile compound for various chemical reactions and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- 6-Chloro-7-deazapurine
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol apart from these similar compounds is its specific substitution pattern and the presence of both a chloro and a hydroxymethyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1352908-53-2 |
|---|---|
Molekularformel |
C8H7ClN2O |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-3,12H,4H2,(H,10,11) |
InChI-Schlüssel |
RNHWHCWVLBWNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=CN2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


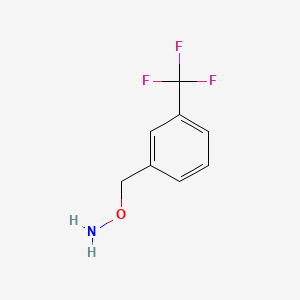

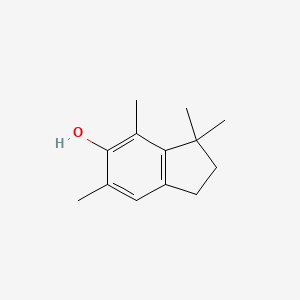
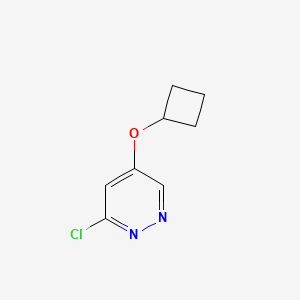
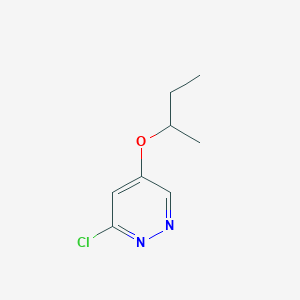
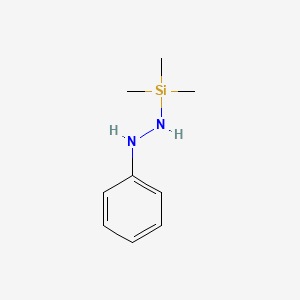
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
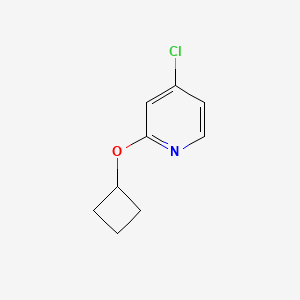

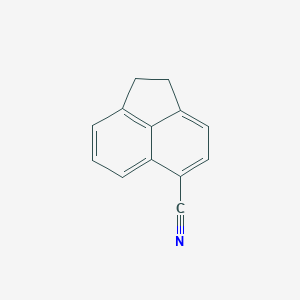

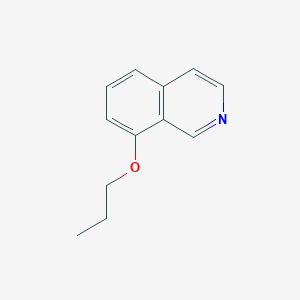
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
